

## Comparative Pharmacokinetic Profile of TAK-418: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) profile of **TAK-418**, a novel, orally active, and brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1). The performance of **TAK-418** is compared with other selected LSD1 inhibitors that have entered clinical development. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting key experimental data in a clear and comparative format.

## **Executive Summary**

**TAK-418** has demonstrated a favorable pharmacokinetic profile in early clinical studies, characterized by rapid absorption, a nearly linear dose-exposure relationship, and a short terminal half-life, suggesting a low potential for accumulation with daily dosing.[1][2][3] Notably, it effectively crosses the blood-brain barrier, a critical feature for a drug targeting central nervous system (CNS) disorders.[1][2][3] When compared to other LSD1 inhibitors, **TAK-418**'s profile suggests a predictable and manageable clinical pharmacology. This guide will delve into the specifics of its absorption, distribution, metabolism, and excretion (ADME) properties, juxtaposed with those of other key LSD1 inhibitors.

## **Comparative Pharmacokinetic Data**

The following tables summarize the available quantitative pharmacokinetic parameters for **TAK-418** and a selection of other LSD1 inhibitors. Data has been compiled from publicly



available clinical trial information and publications. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, analytical methods, and dosing regimens.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Volunteers

| Compoun<br>d                   | Dose                                      | Cmax<br>(ng/mL)                    | Tmax (hr)             | AUC<br>(ng·h/mL)                                            | T½ (hr)               | Bioavaila<br>bility (%)    |
|--------------------------------|-------------------------------------------|------------------------------------|-----------------------|-------------------------------------------------------------|-----------------------|----------------------------|
| TAK-418                        | 5-160 mg                                  | Dose-<br>proportiona<br>I increase | Rapid                 | Dose-<br>proportiona<br>I increase                          | ~3.1 - 5.4            | Not<br>Reported            |
| Tranylcypr<br>omine            | 20 mg                                     | 50-200                             | 1-2                   | ~197 ((-)-<br>enantiomer<br>), ~26 ((+)-<br>enantiomer<br>) | ~2.5                  | ~50                        |
| ladademst<br>at (ORY-<br>1001) | 5-220<br>μg/m² (in<br>patients)           | Dose-<br>dependent<br>increase     | Not<br>Reported       | Dose-<br>dependent<br>increase                              | Not<br>Reported       | Excellent<br>(preclinical) |
| GSK28795<br>52                 | 0.25-3 mg<br>(in<br>patients)             | Dose-<br>proportiona<br>I increase | ~2                    | Dose-<br>proportiona<br>I increase                          | ~18 (at 2<br>mg)      | Not<br>Reported            |
| Bomedems<br>tat (IMG-<br>7289) | 50 mg                                     | Data Not<br>Available              | Data Not<br>Available | Data Not<br>Available                                       | Data Not<br>Available | Not<br>Reported            |
| INCB0598<br>72                 | 2 mg<br>(starting<br>dose in<br>patients) | Data Not<br>Available              | Data Not<br>Available | Data Not<br>Available                                       | Data Not<br>Available | Not<br>Reported            |

Data for ladademstat and GSK2879552 are from studies in patient populations, which may influence pharmacokinetic parameters. Data for Bomedemstat and INCB059872 in healthy volunteers is not yet publicly available.



Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Healthy Volunteers

| Compound                  | Dose<br>Regimen                                 | Cmax,ss<br>(ng/mL)                            | Tmax,ss<br>(hr)       | AUCτ,ss<br>(ng·h/mL)                          | Accumulati<br>on Ratio  |
|---------------------------|-------------------------------------------------|-----------------------------------------------|-----------------------|-----------------------------------------------|-------------------------|
| TAK-418                   | 20-160 mg<br>QD for 10<br>days                  | Dose-<br>proportional<br>increase             | Not Reported          | Dose-<br>proportional<br>increase             | No obvious accumulation |
| Tranylcyprom ine          | 40 mg/day (in patients)                         | Disproportion<br>ately high vs<br>single dose | Not Reported          | Disproportion<br>ately high vs<br>single dose | Apparent                |
| ladademstat<br>(ORY-1001) | 140<br>μg/m²/day (in<br>patients)               | Data Not<br>Available                         | Data Not<br>Available | Data Not<br>Available                         | Not Reported            |
| GSK2879552                | 0.25-3 mg<br>QD for 15<br>days (in<br>patients) | Dose-<br>proportional<br>increase             | Not Reported          | Dose-<br>proportional<br>increase             | Apparent                |

Data for Tranylcypromine, Iadademstat, and GSK2879552 are from studies in patient populations.

## **Experimental Protocols**

The pharmacokinetic profile of **TAK-418** was primarily characterized in two Phase 1, randomized, double-blind, placebo-controlled studies in healthy volunteers (NCT03228433 and NCT03501069).[1][2][4][5][6][7]

## **Key Methodologies:**

- Study Design: The studies employed both single ascending dose (SAD) and multiple ascending dose (MAD) designs.
  - SAD Studies: Healthy volunteers received a single oral dose of TAK-418 (ranging from 5 mg to 160 mg) or placebo.[1][2][4] Serial blood samples were collected over a specified



period to determine the single-dose pharmacokinetic profile.[4] A food-effect cohort was included to assess the impact of a high-fat meal on drug absorption.[1][2]

- MAD Studies: Healthy female volunteers received once-daily oral doses of TAK-418
   (ranging from 20 mg to 160 mg) or placebo for 10 days to evaluate the steady-state pharmacokinetics and potential for drug accumulation.[1][2][6][7]
- Sample Analysis: Plasma concentrations of TAK-418 were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[8]
- Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and terminal half-life (t½).

### **Visualizations**

## **LSD1 Signaling Pathway and Mechanism of Action**

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic modifier that primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression. It can also demethylate H3K9me1/2, resulting in transcriptional activation. **TAK-418** and other LSD1 inhibitors act by binding to and inactivating the LSD1 enzyme, thereby modulating gene expression. Dysregulation of LSD1 has been implicated in various diseases, including cancers and neurological disorders.



Click to download full resolution via product page

Mechanism of **TAK-418** Action on LSD1-mediated Gene Repression.





# **Experimental Workflow for a Typical Pharmacokinetic Study**

The following diagram illustrates the standard workflow for a clinical pharmacokinetic study, from volunteer screening to data analysis.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Comparative Pharmacokinetic Profile of TAK-418: An In-Depth Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324257#comparative-analysis-of-tak-418-s-pharmacokinetic-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com